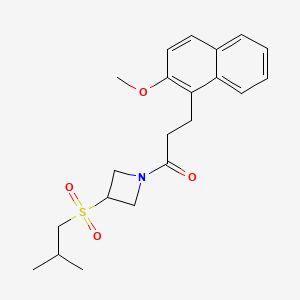

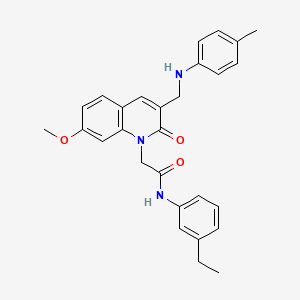

![molecular formula C18H25N3 B2859112 N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}cyclooctanamine CAS No. 1157287-96-1](/img/structure/B2859112.png)

N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}cyclooctanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}cyclooctanamine” is a compound that contains a pyrazole moiety. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole-based compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, the new 3-monosubstituted acetylacetone ligands, 3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione (HLacPz) and 3-((3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methyl)pentane-2,4-dione (HLacPzMe), were synthesized and used as supporting ligands for new copper(II) and copper(I) phosphane complexes .Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The ligands HLacPz and HLacPzMe and the copper complex [Cu(PPh3)2(HLacPz)]PF6 were characterized by X-ray crystallography .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reactivity of these new compounds was investigated and the new compounds 4-phenyl-4-(1H-pyrazol-1-yl)butan-2-one and 4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylbutan-2-one were obtained in basic conditions via the retro-Claisen reaction of related 3-monosubstituted acetylacetone .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine: serves as an intermediate in organic synthesis. Its structure, containing both a pyrazole ring and a cyclooctanamine moiety, allows for the creation of various structurally diverse compounds. This versatility is crucial for synthesizing new molecules with potential biological activity or for constructing complex organic materials .

Pharmaceutical Research

In pharmaceutical research, this compound’s pyrazole core is particularly valuable. Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The compound can be used to develop new medications or to study the pharmacodynamics of related substances .

Catalysis

The pyrazole moiety within N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine can act as a ligand in catalytic processes. It can form complexes with metals and facilitate various chemical reactions, such as the oxidation of catechol to o-quinone, which is a model reaction for understanding enzymatic processes .

Material Science

Due to its structural properties, this compound may be used in material science to create novel materials with specific characteristics. The pyrazole ring can interact with other molecules and metals, leading to the formation of new types of polymers or composites with unique physical and chemical properties .

Agrochemicals

The pyrazole derivatives are also explored in the agrochemical industry. They can be used to develop new herbicides, pesticides, or fungicides. Their ability to interfere with biological pathways of pests makes them candidates for safer and more effective agrochemicals .

Bioactive Molecule Development

This compound’s ability to bind to various receptors and enzymes makes it a valuable tool in the development of bioactive molecules. It can be used to study the interaction between small molecules and biological targets, which is essential for drug discovery and the development of therapeutic agents .

Zukünftige Richtungen

The future directions in the research of pyrazole-based compounds involve the development of new synthetic techniques and biological activity related to pyrazole derivatives . The goal is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

Eigenschaften

IUPAC Name |

N-[3-(pyrazol-1-ylmethyl)phenyl]cyclooctanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3/c1-2-4-9-17(10-5-3-1)20-18-11-6-8-16(14-18)15-21-13-7-12-19-21/h6-8,11-14,17,20H,1-5,9-10,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQJTMWEXXZWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC2=CC=CC(=C2)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}cyclooctanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

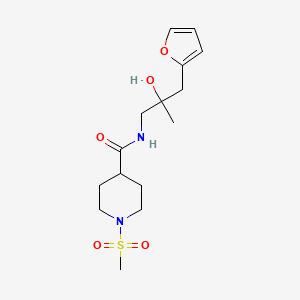

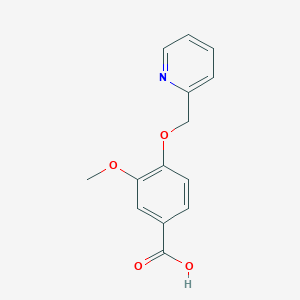

![3,5-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2859032.png)

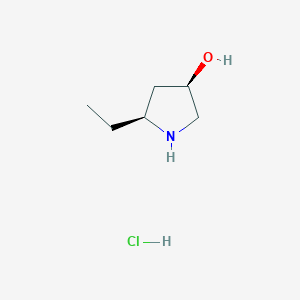

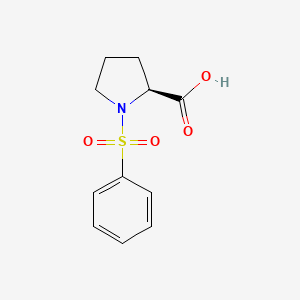

![(Z)-ethyl 4-(((4-ethoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2859037.png)

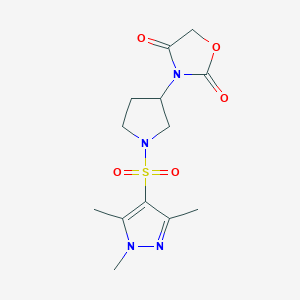

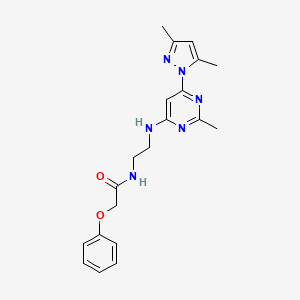

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2859043.png)

![2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid](/img/structure/B2859044.png)

![Benzo[d]thiazol-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2859047.png)

![Methyl 3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B2859052.png)